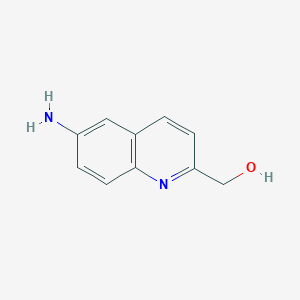
(6-Aminoquinolin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminoquinolin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoline with an amine, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of hydrazine hydrate for cyclization, followed by functionalization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Aminoquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding quinoline carboxaldehydes or carboxylic acids.
Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline carboxaldehydes, carboxylic acids, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
(6-Aminoquinolin-2-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Aminoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinoline: A basic structure with a nitrogen atom in the ring, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness: (6-Aminoquinolin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(6-aminoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6,11H2 |
Clé InChI |
UGFOVDGLUZEDBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)CO)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


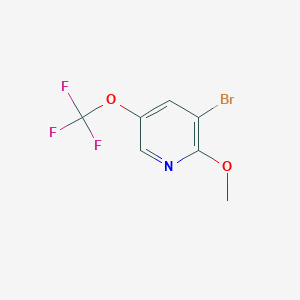
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
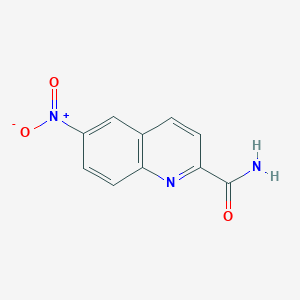
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
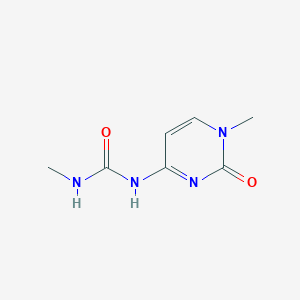
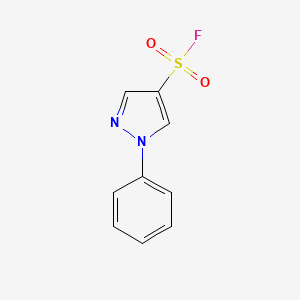
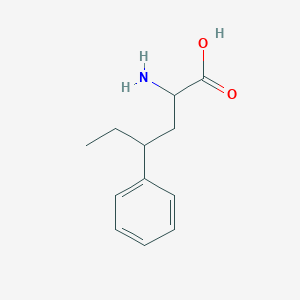
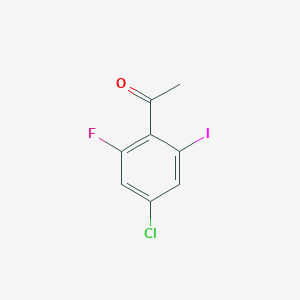
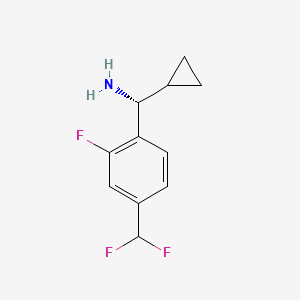
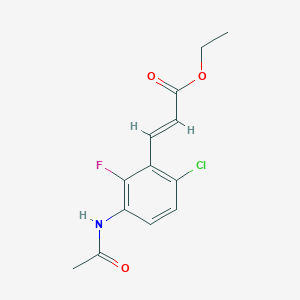
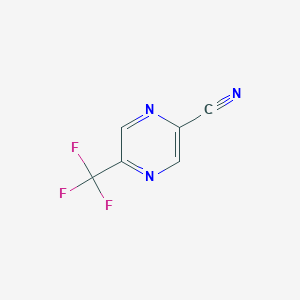

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

